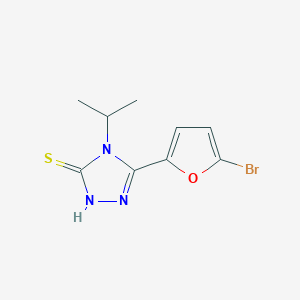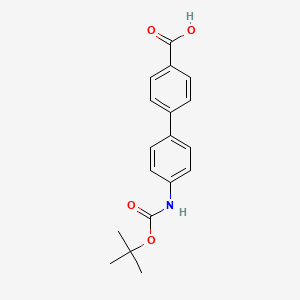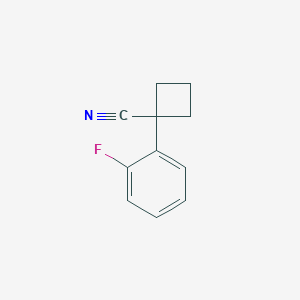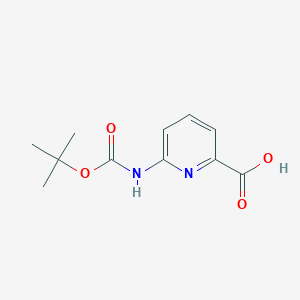
5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse biological activities and is often explored for potential pharmaceutical applications. The specific compound is characterized by the presence of a bromo-furyl group and an isopropyl group attached to the triazole ring, which may influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related triazole derivatives typically involves the reaction of furan-2-carboxylic acid hydrazide with various reagents to form the core triazole ring structure. For instance, 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol (Ib) was synthesized from furan-2-carboxylic acid hydrazide, and its structure was confirmed by elemental analyses, IR, and 1H-NMR spectra . Similarly, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes was performed in a methanol medium, leading to the formation of various S-derivatives with high yield . These methods could be adapted to synthesize the compound of interest by introducing an isopropyl group at the appropriate position on the triazole ring.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as NMR spectroscopy. For example, the structure of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol was characterized using Fourier transform infrared, laser-Raman, proton and carbon-13 nuclear magnetic resonance, and UV-Visible spectra . These techniques could be employed to analyze the molecular structure of "5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol" and confirm its identity.
Chemical Reactions Analysis
The reactivity of triazole derivatives often involves nucleophilic substitution reactions, as seen in the reaction of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with halogen-containing compounds . The compound of interest may also undergo similar reactions, which could be used to further modify its structure or to study its reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on the substituents attached to the triazole ring. For instance, the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiols were investigated, and their antibacterial activity was assessed . The compound "5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol" may exhibit unique properties due to its specific substituents, which could be analyzed using similar methods to determine its potential applications.
Scientific Research Applications
Synthesis and Antifungal Evaluation
Novel triazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antifungal activities. These compounds showed varying degrees of activity against fungi such as Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 8 to 4 μg/mL (Terzioğlu Klip et al., 2010).
Structural Characterization and Antibacterial Properties
Derivatives of 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol have been structurally characterized, confirming their potential as antibacterial agents. These compounds exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria (Holla et al., 1994).
Physicochemical Properties and Antibacterial Activity
The physicochemical properties of new S-derivatives of similar triazole compounds have been investigated, revealing their high potential to compete with kanamycin, a broad-spectrum antibiotic. These compounds demonstrated efficacy against a range of microorganisms, including those resistant to multiple drugs, indicating their potential for further investigation in antimicrobial applications (2020).
Theoretical Structural Studies
Theoretical and experimental structural studies on derivatives of the specified compound have been conducted to understand their conformational features and relation to biological activity. Such insights are crucial for the development of new drugs and materials (Karayel & Oezbey, 2008).
Analysis of Predicted Biological Activity
The relationship between the chemical structure of S-derivatives of 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol and their predicted biological activity has been analyzed. These derivatives exhibit a wide range of potential activities, including antitumor, antiviral, antibacterial, and antioxidant properties, highlighting their versatility in scientific research applications (Bigdan, 2021).
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3OS/c1-5(2)13-8(11-12-9(13)15)6-3-4-7(10)14-6/h3-5H,1-2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNORTFRTDBCHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)








![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)


